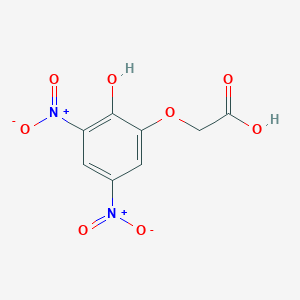
2-(3,5-Dinitro-2-hydroxyphenoxy)acetic acid
Description
2-(3,5-Dinitro-2-hydroxyphenoxy)acetic acid is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities.
Properties
IUPAC Name |
2-(2-hydroxy-3,5-dinitrophenoxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O8/c11-7(12)3-18-6-2-4(9(14)15)1-5(8(6)13)10(16)17/h1-2,13H,3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYAQEAIWJTPGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)OCC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3,5-Dinitro-2-hydroxyphenoxy)acetic acid involves several steps. . The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid as nitrating agents. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(3,5-Dinitro-2-hydroxyphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3,5-Dinitro-2-hydroxyphenoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound’s potential biological activities make it a subject of study in biochemical research.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It has been used as a herbicide for weed control.
Mechanism of Action
The mechanism by which 2-(3,5-Dinitro-2-hydroxyphenoxy)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The nitro groups play a crucial role in its biological activity, potentially interfering with cellular processes and enzyme functions. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
2-(3,5-Dinitro-2-hydroxyphenoxy)acetic acid can be compared with other similar compounds such as:
2,4-Dinitrophenol: Another nitro-substituted phenol with similar herbicidal properties.
2,4,6-Trinitrophenol:
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a different substitution pattern on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which distinguish it from other nitro-substituted phenols.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


